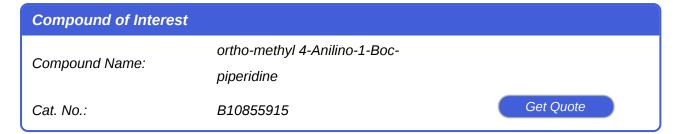


A Comparative Spectroscopic Analysis of Methyl 4-Anilino-1-Boc-piperidine Regioisomers

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For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic data for the ortho, meta, and para regioisomers of methyl 4-anilino-1-Boc-piperidine. These compounds are of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development as precursors and intermediates in the synthesis of various pharmaceutical compounds. Understanding the distinct spectroscopic signatures of each regioisomer is crucial for unambiguous identification, quality control, and process optimization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para regioisomers of methyl 4-anilino-1-Boc-piperidine. While a complete set of experimental spectra was not publicly available for all isomers, the data presented here is compiled from available resources and analytical reports.

Table 1: General Properties



Property	ortho-methyl 4- anilino-1-Boc- piperidine	meta-methyl 4- anilino-1-Boc- piperidine	para-methyl 4- anilino-1-Boc- piperidine
Molecular Formula	C17H26N2O2	C17H26N2O2	C17H26N2O2
Molecular Weight	290.40 g/mol	290.40 g/mol	290.40 g/mol
CAS Number	1154101-90-2	679409-60-0	501673-99-0

Table 2: Mass Spectrometry Data

Regioisomer	Ionization Mode	Observed m/z	Key Fragmentation Pattern (tentative)
ortho-methyl	GC-MS (EI)	[M]+• at 290	Fragments corresponding to loss of the Boc group, and cleavage of the piperidine ring.
meta-methyl	GC-MS (EI)	[M]+• at 290	Similar fragmentation to the ortho isomer, with potential minor differences in fragment ion intensities.
para-methyl	GC-MS (EI)	[M]+• at 290	Consistent fragmentation pattern with ortho and meta isomers, characterized by the loss of the tert- butoxycarbonyl group.

Table 3: ¹H NMR Spectroscopy Data (Predicted/Reported)



Note: Experimentally verified ¹H NMR data was not fully available in the public domain. The following are predicted chemical shifts or reported mentions of data acquisition.

Proton	ortho-methyl (Predicted)	meta-methyl (Predicted)	para-methyl (Predicted)
Ar-H	Multiplets in the range of 6.5-7.2 ppm	Multiplets in the range of 6.4-7.1 ppm	Two doublets in the range of 6.6-7.0 ppm
N-H	Broad singlet, ~4.0- 5.0 ppm	Broad singlet, ~4.0- 5.0 ppm	Broad singlet, ~4.0- 5.0 ppm
Piperidine-H (4)	Multiplet, ~3.5-3.7 ppm	Multiplet, ~3.5-3.7 ppm	Multiplet, ~3.5-3.7 ppm
Piperidine-H (2,6)	Multiplets, ~2.8-3.0 and ~4.0-4.2 ppm	Multiplets, ~2.8-3.0 and ~4.0-4.2 ppm	Multiplets, ~2.8-3.0 and ~4.0-4.2 ppm
Piperidine-H (3,5)	Multiplets, ~1.4-1.6 and ~1.9-2.1 ppm	Multiplets, ~1.4-1.6 and ~1.9-2.1 ppm	Multiplets, ~1.4-1.6 and ~1.9-2.1 ppm
Ar-CH₃	Singlet, ~2.2 ppm	Singlet, ~2.3 ppm	Singlet, ~2.2 ppm
Вос-СН3	Singlet, ~1.45 ppm	Singlet, ~1.45 ppm	Singlet, ~1.45 ppm

Table 4: 13C NMR Spectroscopy Data (Predicted)

Note: No experimentally verified ¹³C NMR data was found in the public domain. The following are predicted chemical shifts.



Carbon	ortho-methyl (Predicted)	meta-methyl (Predicted)	para-methyl (Predicted)
C=O (Boc)	~155 ppm	~155 ppm	~155 ppm
C (Boc)	~80 ppm	~80 ppm	~80 ppm
Ar-C (ipso, N)	~145 ppm	~147 ppm	~144 ppm
Ar-C (ipso, CH₃)	~125 ppm	~138 ppm	~130 ppm
Ar-C	~110-130 ppm	~110-130 ppm	~115-130 ppm
Piperidine-C (4)	~50 ppm	~50 ppm	~50 ppm
Piperidine-C (2,6)	~45 ppm	~45 ppm	~45 ppm
Piperidine-C (3,5)	~32 ppm	~32 ppm	~32 ppm
Ar-CH₃	~18 ppm	~21 ppm	~20 ppm
Boc-CH₃	~28 ppm	~28 ppm	~28 ppm

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

Note: No experimentally verified IR data was found in the public domain. The following are predicted characteristic absorption bands.



Functional Group	ortho-methyl (Predicted cm ⁻¹)	meta-methyl (Predicted cm ⁻¹)	para-methyl (Predicted cm ⁻¹)
N-H Stretch	~3350-3450	~3350-3450	~3350-3450
C-H Stretch (Aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H Stretch (Aliphatic)	~2850-2980	~2850-2980	~2850-2980
C=O Stretch (Boc)	~1680-1700	~1680-1700	~1680-1700
C=C Stretch (Aromatic)	~1500-1600	~1500-1600	~1500-1600
C-N Stretch	~1220-1320	~1220-1320	~1220-1320

Experimental Protocols

A general procedure for the synthesis of methyl 4-anilino-1-Boc-piperidine regioisomers involves the reductive amination of N-Boc-4-piperidone with the corresponding toluidine isomer (ortho, meta, or para).

General Synthesis Protocol:

- Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the corresponding toluidine isomer (1-1.2 equivalents).
- Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
- Workup: The reaction mixture is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.



 Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-anilino-1-Boc-piperidine regioisomer.

Spectroscopic Analysis Protocol:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph coupled to a mass spectrometer (LC-MS) with electrospray ionization (ESI).
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Visualizations

The following diagrams illustrate the chemical structures of the regioisomers and a general workflow for their synthesis and analysis.

Chemical Structures of Methyl 4-Anilino-1-Boc-piperidine Regioisomers

ortho-isomer meta-isomer para-isomer

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Caption: Chemical structures of the ortho, meta, and para regioisomers.





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Caption: General experimental workflow for synthesis and analysis.

This guide serves as a valuable resource for the scientific community, providing a foundational understanding of the spectroscopic differences between the regioisomers of methyl 4-anilino-1-Boc-piperidine. For definitive identification, it is recommended to acquire and analyze analytical reference standards under consistent experimental conditions.

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